2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol CAS number 88-27-7 properties
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol CAS number 88-27-7 properties
An In-depth Technical Guide on 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7)
This technical guide provides a comprehensive overview of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, a sterically hindered phenolic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Chemical Identity and Identifiers
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is a multifunctional organic compound, widely recognized for its antioxidant properties.[1][2][3] It is also known by various synonyms, including Antioxidant 703.[1][4][5]
| Identifier | Value |
| CAS Number | 88-27-7[1][2][4] |
| IUPAC Name | 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol[6] |
| Molecular Formula | C₁₇H₂₉NO[1][2][4] |
| Molecular Weight | 263.42 g/mol [1][2][4] |
| InChI Key | VMZVBRIIHDRYGK-UHFFFAOYSA-N[1][7][8] |
| SMILES | CN(C)Cc1cc(c(O)c(c1)C(C)(C)C)C(C)(C)C[2][7] |
| Synonyms | (3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine, 4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol, Agidol 3, Ethyl 703, Antioxidant 703[1][6][9] |
Physicochemical and Spectroscopic Data
The compound is a white to yellow crystalline powder.[1] Its physicochemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value |
| Melting Point | 93-94 °C[1][4][10] |
| Boiling Point | 172 °C at 30 mmHg[1][4][10] |
| Density | 0.9225 g/cm³ (estimate)[1][4][10] |
| Flash Point | 138 °C[1][5][10] |
| Vapor Pressure | 0.002 Pa at 25 °C[1][5] |
| Water Solubility | 10.7 mg/L at 20 °C[1][10] |
| logP | 4.24[1] |
| pKa | 11.17 ± 0.70 (Predicted)[1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data |
| ¹H NMR | Spectrum available.[8] |
| ¹³C NMR | Spectrum available.[6] |
| Mass Spectrum | Available via NIST WebBook.[11][12] |
| Infrared (IR) | Available via NIST WebBook.[11][13] |
Synthesis and Manufacturing
The primary method for synthesizing 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an active hydrogen compound.
Mannich Reaction Synthesis
This compound is readily synthesized via a Mannich reaction involving 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.[1][14]
Alternative Synthesis Route
An alternative synthesis involves the reaction of 4-bromomethyl-2,6-di-tert-butyl-phenol with N,N-dimethylamine in a suitable solvent like tetrahydrofuran (THF).[14]
Mechanism of Action as an Antioxidant
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol functions as a potent antioxidant due to its sterically hindered phenolic structure. The bulky tert-butyl groups ortho to the hydroxyl group enhance its stability and ability to act as a radical scavenger.
The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which neutralizes the radical and prevents it from propagating oxidative chain reactions.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, making it relatively unreactive and unable to initiate new oxidation chains.
Applications in Research and Drug Development
While primarily used as an industrial antioxidant for materials like rubber, plastics, and oils, its properties are highly relevant to the pharmaceutical and drug development sectors.[1][2][3][4]
-
Excipient in Formulations: Its ability to inhibit lipid peroxidation and scavenge free radicals makes it a candidate for use as a stabilizer for active pharmaceutical ingredients (APIs) that are susceptible to oxidative degradation.[2]
-
Organic Synthesis: The presence of reactive sites—the phenolic hydroxyl and the tertiary amine—makes it a versatile intermediate for synthesizing more complex molecules and novel compounds.[15]
-
Research Chemical: It serves as a reference standard in antioxidant assays and studies on the mechanisms of oxidative stress.
Experimental Protocols
Synthesis from 4-bromomethyl-2,6-di-tert-butyl-phenol
This protocol is based on a documented laboratory synthesis.[14]
Materials:
-
4-bromomethyl-2,6-di-tert-butyl-phenol (9.0 g, 0.03 mol)
-
Dimethylamine (2.7 g, 0.06 mol)
-
Tetrahydrofuran (THF), anhydrous (60 ml)
-
Water
Procedure:
-
In a suitable reaction vessel, add 4-bromomethyl-2,6-di-tert-butyl-phenol (9.0 g) and THF (60 ml).
-
Stir the mixture to dissolve the solid.
-
To the stirring solution, add dimethylamine (2.7 g).
-
Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion, remove the THF solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with water (30 ml) to remove any remaining salts.
-
Collect the solid product. The reported yield for this procedure is approximately 93.6%.[14]
-
If necessary, the product can be further purified by recrystallization from a mixture of ethyl acetate and ethanol.[14]
Workflow for Evaluating Oxidative Stability of a Formulation
The following workflow illustrates how this compound can be used to assess and improve the stability of a drug formulation.
Safety and Toxicology
This compound is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[7] It is also very toxic to aquatic life with long-lasting effects.
Toxicological Data
| Parameter | Value | Species |
| LD₅₀ (Oral) | 1030 mg/kg[16] | Rat |
| LC₅₀ (Fish, 96h) | 1.346 mg/L[17] | - |
| LC₅₀ (Daphnia, 48h) | 0.659 mg/L[17] | - |
| EC₅₀ (Algae, 96h) | 0.644 mg/L[17] | - |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[16] Avoid the formation of dust and aerosols.[16] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store under an inert atmosphere at room temperature.[1][4][10]
Conclusion
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7) is a well-characterized hindered phenolic antioxidant with a robust dataset supporting its physicochemical properties and synthesis. Its primary industrial applications as a stabilizer for polymers and oils highlight its potential utility in pharmaceutical formulations to protect sensitive APIs from oxidative degradation. The provided protocols and workflows offer a starting point for its practical application and evaluation in a research and development setting. Proper safety precautions are essential when handling this compound due to its potential health and environmental hazards.
References
- 1. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | 88-27-7 [chemicalbook.com]
- 2. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | 88-27-7 | AAA08827 [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 88-27-7 | CAS DataBase [m.chemicalbook.com]
- 5. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol CAS#: 88-27-7 [m.chemicalbook.com]
- 6. Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | C17H29NO | CID 66609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol 96 88-27-7 [sigmaaldrich.com]
- 8. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol(88-27-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cas 88-27-7,2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINOMETHYL)PHENOL | lookchem [lookchem.com]
- 11. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol [webbook.nist.gov]
- 12. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol [webbook.nist.gov]
- 13. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol - Safety Data Sheet [chemicalbook.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88-27-7 Name: 2,6-di-tert-butyl-α-dimethylamino-p-cresol [xixisys.com]
